molecular formula C11H11BrClN5O3 B3606778 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE

Cat. No.: B3606778
M. Wt: 376.59 g/mol
InChI Key: NFTSVJHKTVQJQH-UHFFFAOYSA-N
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Description

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: Starting from appropriate hydrazine derivatives and 1,3-diketones.

    Introduction of functional groups: Bromination, nitration, and chlorination reactions to introduce the bromine, nitro, and chlorine groups, respectively.

    Coupling reactions: Using reagents like acyl chlorides or anhydrides to form the final ethanone structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: Conversion of methyl groups to carboxylic acids or other oxidized forms.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen exchange reactions, nucleophilic substitutions at the bromine or chlorine sites.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving pyrazole derivatives.

    Medicine: Potential use in drug discovery and development, particularly for its anti-inflammatory or antimicrobial properties.

    Industry: Use in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of nitro and halogen groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
  • 2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE

Uniqueness

The unique combination of bromine, chlorine, methyl, and nitro groups in 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications that similar compounds might not be suitable for.

Properties

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-1-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN5O3/c1-5-10(13)7(3)17(14-5)8(19)4-16-6(2)9(12)11(15-16)18(20)21/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTSVJHKTVQJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)CN2C(=C(C(=N2)[N+](=O)[O-])Br)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 4
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 5
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE

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